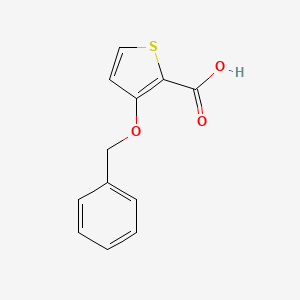

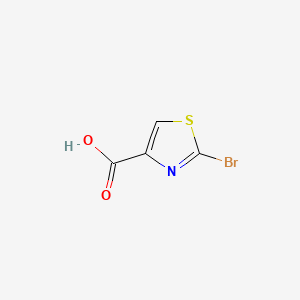

3-(Benzyloxy)-2-thiophenecarboxylic acid

Vue d'ensemble

Description

3-(Benzyloxy)-2-thiophenecarboxylic acid is a compound that can be associated with benzo[b]thiophene derivatives, which are significant due to their applications as selective estrogen receptor modulators and their potential in various chemical reactions. The compound's relevance is highlighted by its structural relation to benzo[b]thiophenes and thiophenecarboxylic acids, which have been extensively studied for their chemical and physical properties, as well as their synthetic accessibility .

Synthesis Analysis

The synthesis of related benzo[b]thiophene derivatives often involves intramolecular cyclization or aromatic nucleophilic substitution reactions. For instance, 2-arylbenzo[b]thiophenes with heteroatoms at the 3-positions can be synthesized from the benzo[b]thiophene core using Heck-type coupling, yielding products such as 2-aryl-3-amino or phenoxybenzo[b]thiophenes . Additionally, an Ir(III)-catalyzed oxidative annulation method has been developed for the construction of benzothieno[3,2-c] benzopyranones, which involves multiple C-H cleavages and C-C/C-O bond formations . These methods demonstrate the synthetic versatility of benzo[b]thiophene derivatives and provide a foundation for the synthesis of 3-(Benzyloxy)-2-thiophenecarboxylic acid.

Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)-2-thiophenecarboxylic acid can be inferred from studies on similar thiophene derivatives. For example, the electronic structure of thiophenecarboxylic acids has been investigated using ab initio molecular orbital calculations, providing insights into the stability and electronic properties of these compounds . The molecular structure is also influenced by substituents on the thiophene ring, as seen in the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, where chemoselective reduction was employed .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions, including nitration, which can lead to substitution at different positions on the benzene ring. For example, nitration of benzo[b]thiophen-3-carboxylic acid results in a mixture of nitro-isomers, with the position of substitution varying depending on the reaction conditions . Similarly, the nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives yields a range of substitution products, highlighting the reactivity of the carboxylic group and the influence of substituents on the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophenecarboxylic acids have been characterized through various analytical techniques. For instance, a quantitative assay for 2-(2-thiophenecarboxy)benzoic acid and its metabolites was developed using high-performance liquid chromatography, which is essential for pharmacokinetic studies . The enthalpies of combustion and sublimation of thiophenecarboxylic acids have been measured, and their gas-phase enthalpies of formation have been determined, providing valuable thermodynamic data . These studies contribute to a comprehensive understanding of the physical and chemical properties of 3-(Benzyloxy)-2-thiophenecarboxylic acid and related compounds.

Applications De Recherche Scientifique

Thermochemical Properties

The thermochemical properties of thiophenecarboxylic acids, including 3-thiophenecarboxylic acid, have been investigated. Studies reveal insights into their combustion, sublimation, and formation enthalpies, aiding in understanding their stability and reactivity (Temprado et al., 2002).

Catalytic Applications

Research demonstrates the effective regioselective alkenylation of thiophene-2-carboxylic acids via rhodium/silver-catalyzed oxidative coupling, highlighting their potential in catalytic processes (Iitsuka et al., 2013).

Electrochemical DNA Sensors

Thiophene derivatives have been utilized in the synthesis of electrochemical DNA sensors. These sensors, composed of conductive polymers and oligo-DNA, show specific electrochemical characteristics and biological recognition capabilities, suggesting their application in biosensing technologies (Kang et al., 2004).

Luminescent Properties

Studies on lanthanide coordination compounds using benzyloxy benzoic acid derivatives, including those with thiophene groups, have revealed their influence on luminescent properties. These findings are significant for applications in photoluminescence and materials science (Sivakumar et al., 2010).

Organic Synthesis

Research also encompasses the palladium-catalyzed perarylation of thiophene-carboxylic acids. This process involves C-H bond cleavage and decarboxylation, indicating the compound's role in advanced organic synthesis methods (Nakano et al., 2008).

Synthesis of New Compounds

The synthesis of new compounds involving thiophene-carboxylic acids has been a focus, contributing to the development of materials with potential applications in various fields, including pharmaceuticals and materials science (Jie, 2013).

Antitubercular Agents

Thiophene-3-carboxylic acid derivatives have been evaluated for antitubercular activity. This research suggests their potential as a template for developing anti-tuberculosis drugs (Lu et al., 2014).

Supramolecular Assemblies

Studies on stilbenecarboxylic acids and thiophene-carboxylic acids have led to the development of luminescent supramolecular assemblies. These assemblies show potential for applications in luminescent sensory materials (Osterod et al., 2001).

Metal-Organic Frameworks

Thiophene-based metal-organic frameworks (MOFs) have been explored for environmental applications, including luminescence sensing and pollutant removal, demonstrating the versatility of thiophene derivatives in materials science (Zhao et al., 2017).

Mécanisme D'action

Target of Action

It’s worth noting that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with its targets .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical processes, including the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .

Pharmacokinetics

The properties of benzylic compounds can be influenced by factors such as their chemical structure, the presence of functional groups, and the conditions of the environment .

Result of Action

Benzylic compounds are known to have various biological effects, depending on their specific structures and targets .

Action Environment

The action, efficacy, and stability of 3-(Benzyloxy)-2-thiophenecarboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the reaction .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-phenylmethoxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-12(14)11-10(6-7-16-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEDDFOWAJIHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377596 | |

| Record name | 3-(benzyloxy)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2-thiophenecarboxylic acid | |

CAS RN |

186588-88-5 | |

| Record name | 3-(Phenylmethoxy)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186588-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(benzyloxy)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride](/img/structure/B1272481.png)

![1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B1272497.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1272509.png)

![2-[2-(4-Bromophenyl)hydrazono]-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B1272512.png)

![2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B1272522.png)